Levofloxacin N-oxide

Catalog No.
S1552497
CAS No.
117678-38-3
M.F
C18H20FN3O5
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levofloxacin N-oxide

CAS Number

117678-38-3

Product Name

Levofloxacin N-oxide

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C18H20FN3O5

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1

InChI Key

MVLAUMUQGRQERL-JTQLQIEISA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O

Synonyms

(S)-4-(6-carboxy-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinolin-10-yl)-1-methylpiperazine 1-oxide;

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O

Levofloxacin N-oxide is a chemical compound derived from levofloxacin, a fluoroquinolone antibiotic. Its chemical formula is C18H20FN3O5C_{18}H_{20}FN_{3}O_{5} and it has a molecular weight of 377 g/mol. The compound is characterized by the presence of an N-oxide functional group, which is formed through the oxidation of the nitrogen atom in the piperazine ring of levofloxacin. This modification alters its chemical properties and potentially its biological activity. Levofloxacin N-oxide is classified under the International Union of Pure and Applied Chemistry as a degradation product of levofloxacin, which can occur through various environmental processes, including exposure to light and reactive oxygen species such as hydrogen peroxide .

Understanding Levofloxacin N-oxide formation and properties

  • Drug Impurity: Levofloxacin N-oxide is primarily studied as an impurity in levofloxacin drug products. Understanding its formation and properties is crucial for maintaining the quality and safety of levofloxacin medications. Research explores methods for its detection, quantification, and separation from the parent drug .
  • Genotoxicity assessment: Limited research has investigated the potential genotoxic (DNA damaging) effects of levofloxacin N-oxide. In vitro and in silico studies suggest it might not pose a significant genotoxic risk compared to levofloxacin itself . However, further research is needed for definitive conclusions.

Levofloxacin N-oxide and environmental science

  • Environmental studies: Levofloxacin is a persistent environmental contaminant due to its incomplete breakdown in wastewater treatment processes. Research investigating the environmental fate of levofloxacin sometimes includes the analysis of its metabolites, including levofloxacin N-oxide, to understand their potential environmental impact .

Levofloxacin N-oxide can be synthesized via oxidation reactions involving levofloxacin. The most common method utilizes hydrogen peroxide as the oxidizing agent. In this reaction, levofloxacin is treated with hydrogen peroxide under controlled conditions to minimize side reactions and maximize yield:

  • Oxidation Reaction:
    Levofloxacin+H2O2Levofloxacin N oxide+by products\text{Levofloxacin}+\text{H}_2\text{O}_2\rightarrow \text{Levofloxacin N oxide}+\text{by products}

The reaction conditions, such as temperature and pH, play a critical role in determining the efficiency of the oxidation process and the purity of the resulting levofloxacin N-oxide .

Levofloxacin N-oxide has been primarily studied as a metabolite of levofloxacin rather than as an active pharmacological agent. While levofloxacin exerts its antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, levofloxacin N-oxide does not demonstrate significant antibacterial activity on its own. Studies indicate that it is formed in minimal quantities during the metabolism of levofloxacin in humans, with less than 5% of the administered dose being recovered as this metabolite .

Levofloxacin N-oxide's primary relevance lies in its role as a degradation product of levofloxacin rather than as an independent therapeutic agent. Its formation can be significant in:

  • Pharmaceutical Analysis: Monitoring levels of levofloxacin N-oxide can be crucial for quality control in pharmaceutical formulations containing levofloxacin.
  • Environmental Studies: Understanding its formation can aid in assessing the environmental impact of fluoroquinolone antibiotics when they enter wastewater systems or natural water bodies .

Levofloxacin N-oxide shares structural similarities with other fluoroquinolone derivatives but differs significantly in terms of biological activity and stability. Some similar compounds include:

Compound NameChemical FormulaKey Characteristics
CiprofloxacinC17H18FN3O3C_{17}H_{18}FN_{3}O_{3}Another fluoroquinolone antibiotic; more potent antibacterial activity compared to levofloxacin N-oxide.
OfloxacinC18H20FN3O4C_{18}H_{20}FN_{3}O_{4}Similar structure; exhibits significant antibacterial properties but also forms metabolites like N-oxides.
NorfloxacinC16H18FN3O3C_{16}H_{18}FN_{3}O_{3}A less potent fluoroquinolone; also produces various metabolites but lacks the unique properties of levofloxacin N-oxide.

Uniqueness

Levofloxacin N-oxide’s uniqueness lies in its specific formation from levofloxacin through oxidation processes, which distinguishes it from other fluoroquinolones that may produce different metabolites or exhibit distinct biological activities. Its role as a degradation product highlights concerns regarding antibiotic stability and environmental impact rather than therapeutic efficacy .

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

1.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

377.13869891 g/mol

Monoisotopic Mass

377.13869891 g/mol

Heavy Atom Count

27

Appearance

White Solid to Pale Yellow Solid

UNII

UE0E2O42UC

Other CAS

117678-38-3

Wikipedia

Levofloxacin N-oxide

Dates

Modify: 2024-04-14

Explore Compound Types